molecular formula C15H28N2O3 B2890959 tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate CAS No. 1909309-68-7

tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate

Cat. No.: B2890959
CAS No.: 1909309-68-7
M. Wt: 284.4
InChI Key: KPUCPWPGEADPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate is a valuable intermediate used in the synthesis of various pharmaceuticals and bioactive molecules. It is a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method is the reaction of tert-butyl carbamate with 3-aminopiperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate involves its conversion to ®-3-aminopiperidine, which inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels . The molecular targets include the active site of DPP-4, where the compound binds and blocks its enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate is unique due to its specific structure, which allows it to act as a prodrug for ®-3-aminopiperidine. This property makes it particularly valuable in the development of DPP-4 inhibitors and other bioactive molecules .

Biological Activity

Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its structural features, including a tert-butyl group and a piperidine moiety linked through an oxane ring, has been studied primarily for its role as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which is significant in the context of diabetes treatment. Additionally, it has been explored for antibacterial properties and its utility in pharmaceutical synthesis.

  • Molecular Formula : C15H29ClN2O3
  • Molecular Weight : 320.85 g/mol
  • Structural Features : The compound contains a tert-butyl group, a piperidine ring, and an oxane structure, which contribute to its unique biological activity.

The biological activity of this compound primarily involves its inhibition of DPP-4. This enzyme plays a critical role in glucose metabolism by degrading incretin hormones, which are vital for insulin regulation. By inhibiting DPP-4, the compound can enhance insulin secretion and lower blood glucose levels, making it a candidate for diabetes management.

Interaction with Molecular Targets

The mechanism involves:

  • Binding : The compound binds to DPP-4 through hydrogen bonding and hydrophobic interactions.
  • Modulation : This binding alters the enzyme's conformation and activity, leading to reduced degradation of incretins.

Biological Activities

  • DPP-4 Inhibition :
    • The primary focus of research has been on the compound's ability to inhibit DPP-4, which is crucial for managing type 2 diabetes.
    • In vitro studies have demonstrated significant inhibitory effects on DPP-4 activity.
  • Antibacterial Properties :
    • Preliminary studies suggest potential antibacterial effects, although detailed mechanisms remain under investigation.
  • Pharmaceutical Synthesis :
    • The compound serves as an important precursor in synthesizing other biologically active molecules.

In Vitro Studies

A series of studies have assessed the biological activity of this compound:

StudyFocusFindings
Study 1DPP-4 InhibitionDemonstrated IC50 values indicating potent inhibition of DPP-4 activity.
Study 2Antibacterial ActivityShowed moderate effectiveness against certain bacterial strains.
Study 3PharmacokineticsInvestigated absorption and distribution in animal models, showing favorable profiles for therapeutic use.

Clinical Relevance

The compound's role in diabetes treatment has been highlighted in various clinical trials focusing on its efficacy and safety profile:

  • Phase II Trials : Indicated promising results in lowering blood glucose levels.
  • Phase III Trials : Ongoing evaluations to confirm long-term efficacy and safety.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamateSimilar piperidine structureDifferent stereochemistry may influence biological activity
tert-butyl N-(3-piperidinyl)carbamateLacks oxane ringPotentially different pharmacokinetics
tert-butyl N-(2-pyrrolidinyl)carbamateContains pyrrolidine instead of piperidineVariations in binding affinity to targets

Properties

IUPAC Name

tert-butyl N-(2-piperidin-3-yloxan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-8-19-13(9-12)11-5-4-7-16-10-11/h11-13,16H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUCPWPGEADPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC(C1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.